Introduction: The Thioxanthenone Core and the Significance of 2-Bromo Substitution
Introduction: The Thioxanthenone Core and the Significance of 2-Bromo Substitution
An In-Depth Technical Guide to 2-bromo-9H-thioxanthen-9-one
The thioxanthenone scaffold, a sulfur analog of the naturally occurring xanthone, represents a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] This dibenzo-γ-pyrone framework is the core of numerous synthetic compounds exhibiting a wide range of biological activities, including antitumor, antipsychotic, and antimicrobial properties.[1][3][4] Its unique electronic and photochemical characteristics also make it a valuable component in the development of advanced materials, such as photoinitiators for polymerization processes and organic electronics.[5][6]
This guide focuses on a specific, halogenated derivative: 2-bromo-9H-thioxanthen-9-one . The introduction of a bromine atom at the C-2 position of the thioxanthenone ring system is a critical synthetic modification. This substituent significantly influences the molecule's electronic properties, reactivity, and biological interactions.[3][7] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling and substitution reactions for the creation of diverse chemical libraries.[3][8] Furthermore, its presence modulates the photophysical properties of the thioxanthenone core, making it a compound of high interest for applications in photochemistry and drug development.[6][9]
This document provides a comprehensive technical overview of 2-bromo-9H-thioxanthen-9-one, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, key reactions, and prominent applications, grounding the discussion in established scientific principles and peer-reviewed literature.
Core Molecular Data and Physicochemical Properties
2-bromo-9H-thioxanthen-9-one is a solid, typically appearing as a white to yellow or green crystalline powder.[6][10] The core structure consists of a tricyclic system where a thiopyran ring is fused between two benzene rings, with a ketone at position 9 and a bromine atom at position 2.
Diagram 1: Chemical Structure of 2-bromo-9H-thioxanthen-9-one
Caption: 2D representation of the 2-bromo-9H-thioxanthen-9-one molecule.
The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of 2-bromo-9H-thioxanthen-9-one
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 20077-10-5 | [6][7][10] |
| Molecular Formula | C₁₃H₇BrOS | [3][6][10] |
| Molecular Weight | 291.16 g/mol | [3][6][10] |
| Appearance | White to orange to green powder/crystal | [6][10][11] |
| Melting Point | 164 - 168 °C | [6][10] |
| Purity | ≥ 95-96% (GC, HPLC) | [6] |
| Canonical SMILES | C1=CC=C2C(=C1)SC3=C(C2=O)C=C(C=C3)Br | [3] |
| InChI Key | XOYDXFFMXDJBQU-UHFFFAOYSA-N |
| Storage | Room temperature, sealed in dry, dark place | |
Synthesis and Experimental Protocols
The synthesis of thioxanthenone derivatives can be accomplished through several established routes. For 2-bromo-9H-thioxanthen-9-one, a common strategy involves the cyclization of a diaryl sulfide precursor, which provides a reliable method for constructing the core tricyclic system.[10] Another approach involves the direct bromination of a suitable thioxanthenone precursor.[8]
Generalized Synthesis Workflow via Diaryl Sulfide Cyclization
This method relies on the reaction of a substituted benzophenone analog with a sulfur source, like sodium sulfide, to induce cyclization. The choice of starting materials is critical for ensuring the correct substitution pattern on the final product.
Diagram 2: Generalized Synthesis Workflow
Caption: A generalized workflow for the synthesis of the thioxanthen-9-one scaffold.
Experimental Protocol: Synthesis of Schiff Base Derivatives
The ketone group at C-9 is a reactive site for condensation reactions. A well-documented protocol involves the formation of Schiff bases by reacting 2-bromo-9H-thioxanthen-9-one with various primary amines.[4][12] This reaction is typically catalyzed by a weak acid.
Objective: To synthesize N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine as a representative Schiff base derivative.
Materials:
-
2-bromo-9H-thioxanthen-9-one (0.2 mmol)
-
2-aminobenzothiazole (0.2 mmol)
-
Absolute ethanol (15 mL)
-
Glacial acetic acid (5 drops)
Procedure:
-
Combine 2-bromo-9H-thioxanthen-9-one (0.6 mg, 0.2 mmol) and 2-aminobenzothiazole (3 mg, 0.2 mmol) in a round-bottom flask.[4]
-
Add 15 mL of absolute ethanol to the flask to serve as the solvent.[4]
-
Add 5 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base as a yellow precipitate.[4]
Causality: Glacial acetic acid acts as a proton source, activating the carbonyl group of the thioxanthenone towards nucleophilic attack by the amine. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration to form the imine (Schiff base) bond.
Key Chemical Reactions and Derivatization
The dual reactivity of 2-bromo-9H-thioxanthen-9-one—at the bromine-substituted aromatic ring and the C-9 ketone—makes it a valuable intermediate for generating diverse molecular architectures.
Suzuki Coupling Reactions
The bromine atom at the C-2 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl substituents, a crucial strategy in drug discovery for exploring structure-activity relationships (SAR).
Diagram 3: Suzuki Coupling Reaction Pathway
Caption: Schematic of a Suzuki coupling reaction to functionalize the C-2 position.
Experimental Example: A documented protocol involves the coupling of a brominated thioxanthenone derivative with a pyridineboronic acid ester using a palladium catalyst.[8] This reaction is performed in a toluene/ethanol/water solvent system with sodium carbonate as the base, heated to 90 °C.[8] This approach demonstrates the facile creation of C-C bonds at the C-2 position.
Nucleophilic Substitution
The bromine atom can also be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or specific activation. More commonly, derivatives are made via reactions at the ketone or by modifying other positions on the ring system after initial synthesis.[3]
Applications in Research and Development
The unique structural and photochemical properties of 2-bromo-9H-thioxanthen-9-one and its derivatives underpin their use in several high-technology and biomedical fields.
Photopolymerization and Materials Science
Thioxanthenone derivatives are highly effective Type II photoinitiators.[5] Upon absorption of light (typically in the UV-A or visible blue light range), the molecule is excited to a triplet state. This excited state can then interact with a hydrogen donor (a co-initiator, often an amine) to generate free radicals, which initiate polymerization.[5][13]
This process is fundamental to UV curing technologies used in inks, coatings, 3D printing, and dental materials.[5][13][14] The substitution pattern on the thioxanthenone ring influences the absorption wavelength and the efficiency of the photoinitiation process.[5][15] For example, amine-substituted thioxanthones have been developed as photosensitizers for iodonium salts, enabling polymerization under visible light LEDs (420-470 nm).[15][16]
Diagram 4: Mechanism of Type II Photoinitiation
Caption: Simplified workflow of a thioxanthone (TX) as a Type II photoinitiator.
Drug Development and Biological Research
The thioxanthenone core is a key pharmacophore in several classes of therapeutic agents.[4] Derivatives have been investigated for a range of biological activities:
-
Antipsychotic Agents: Thioxanthene-based drugs are known dopamine receptor antagonists and are used in the treatment of schizophrenia.[3][9]
-
Anticancer Activity: Certain thioxanthenone derivatives exhibit cytotoxic effects against cancer cell lines.[1][3] In silico studies have suggested that thioxanthene drugs could be repurposed as inhibitors of key cancer targets like VEGFR-2 and COX-2.[9]
-
Antimicrobial Agents: Some derivatives show potential as antibacterial or antifungal agents.[3]
-
Fluorescent Probes: The inherent fluorescence of the scaffold allows for its use in developing probes to visualize biological processes within cells.[6][7]
The 2-bromo derivative serves as a critical starting point for synthesizing libraries of novel compounds to be screened for these activities.[6]
Conclusion
2-bromo-9H-thioxanthen-9-one is more than a simple chemical intermediate; it is a versatile molecular tool. Its strategic combination of a photochemically active thioxanthenone core and a synthetically versatile bromine handle provides researchers with a powerful platform for innovation. From creating next-generation light-sensitive materials for 3D printing to serving as a foundational scaffold for the discovery of new therapeutic agents, the applications of this compound are both broad and impactful. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as detailed in this guide, is essential for unlocking its full potential in both academic and industrial research settings.
References
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Podsiadły, R., et al. (2021). Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes. ACS Applied Polymer Materials. Available at: [Link]
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Al-Juboori, A. A. J., et al. (2017). Synthesis and Characterization of New Thioxanthone Derivatives. ResearchGate. Available at: [Link]
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Gębarowska, K., et al. (2020). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2021). Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution. ACS Applied Polymer Materials. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2. MDPI. Available at: [Link]
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